Phenatic acid B

Description

Structure

3D Structure

Properties

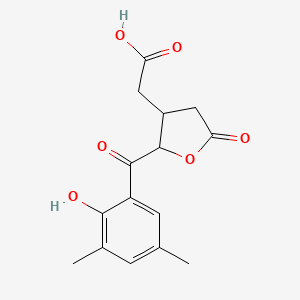

Molecular Formula |

C15H16O6 |

|---|---|

Molecular Weight |

292.28 g/mol |

IUPAC Name |

2-[2-(2-hydroxy-3,5-dimethylbenzoyl)-5-oxooxolan-3-yl]acetic acid |

InChI |

InChI=1S/C15H16O6/c1-7-3-8(2)13(19)10(4-7)14(20)15-9(5-11(16)17)6-12(18)21-15/h3-4,9,15,19H,5-6H2,1-2H3,(H,16,17) |

InChI Key |

XMMWCOYSUBFDCF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(=O)C2C(CC(=O)O2)CC(=O)O)O)C |

Synonyms |

phenatic acid B |

Origin of Product |

United States |

Isolation and Advanced Structural Elucidation Methodologies of Phenatic Acid B

Chromatographic Separation and Purification Methodologies from Natural Sources

The isolation of phenatic acid B typically commences with the cultivation of the producing microorganism, Streptomyces sp. K03-0132, in a suitable culture medium. nih.gov Following fermentation, the desired compounds are extracted from the culture broth using organic solvents. nih.gov This crude extract contains a mixture of various metabolites, requiring subsequent chromatographic techniques for the separation and purification of this compound.

Commonly employed chromatographic methods for the purification of natural products like this compound include silica (B1680970) gel column chromatography and high-performance liquid chromatography (HPLC). nih.govacs.org These techniques separate compounds based on their differing polarities and interactions with the stationary and mobile phases. Sequential application of these methods allows for the isolation of this compound in a purified form, essential for subsequent spectroscopic analyses. The purity of isolated fractions is often monitored using techniques such as HPLC. researchgate.net

Spectroscopic and Spectrometric Approaches for De Novo Structural Determination

Once isolated and purified, the structure of this compound is determined through a combination of advanced spectroscopic and spectrometric techniques. These methods provide complementary information about the molecular formula, functional groups, connectivity of atoms, and stereochemistry.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Assignments

NMR spectroscopy is a cornerstone technique in the structural elucidation of organic molecules, including natural products like this compound. nih.govresearchgate.net Multidimensional NMR experiments provide detailed information about the connectivity of atoms and the spatial arrangement of protons and carbons within the molecule.

Experiments such as 1D 1H and 13C NMR provide initial information about the types of protons and carbons present and their chemical environments. researchgate.net Analysis of chemical shifts and coupling patterns in the 1H NMR spectrum helps in identifying different proton systems. ucl.ac.uk The 13C NMR spectrum, often aided by distortionless enhancement by polarization transfer (DEPT) experiments, reveals the number and types of carbon atoms (methyl, methylene, methine, quaternary). researchgate.net

Two-dimensional NMR techniques are crucial for establishing connectivity. researchgate.net Correlation spectroscopy (COSY) reveals proton-proton couplings, indicating adjacent protons. researchgate.net Heteronuclear single quantum coherence (HSQC) or heteronuclear multiple quantum coherence (HMQC) experiments correlate protons directly bonded to carbons. researchgate.net Heteronuclear multiple bond correlation (HMBC) experiments provide information about long-range couplings between protons and carbons across two or three bonds, which is vital for connecting different fragments of the molecule and identifying quaternary carbons. researchgate.net

For this compound, NMR spectroscopic analyses, including various NMR experiments, were key to elucidating its structure. nih.govresearchgate.net These analyses helped establish the connectivity of proton and carbon atoms and revealed the presence of a common 1-hydroxy-2,4-dimethyl benzene (B151609) ring. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as insights into its fragmentation patterns. msacl.orgeuropeanpharmaceuticalreview.comwiley-vch.de High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it can determine the exact mass of the molecule and its fragments with high accuracy, allowing for the definitive determination of the elemental formula. msacl.org

For this compound, HRMS measurements, such as HRFAB-MS, were used to determine its molecular formula. researchgate.net The fragmentation pattern observed in the mass spectrum can also provide clues about the structural subunits of the molecule. europeanpharmaceuticalreview.com Different ionization techniques, such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), coupled with various mass analyzers, are employed depending on the nature of the compound. europeanpharmaceuticalreview.comwiley-vch.de

Vibrational Spectroscopy (e.g., Infrared, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformation. mpg.detum.de These techniques measure the absorption or scattering of infrared light as molecules vibrate.

IR spectroscopy is particularly useful for identifying characteristic functional groups such as hydroxyl, carbonyl, and carboxyl groups based on their specific absorption frequencies. researchgate.net For this compound, IR spectroscopy was among the techniques used for its characterization. researchgate.net Raman spectroscopy provides complementary information about molecular vibrations, often sensitive to different functional groups and molecular symmetries compared to IR. researchgate.net While specific data for this compound's IR or Raman spectra are not detailed in the search results, these methods are routinely applied in natural product structure elucidation to confirm the presence of expected functional groups.

X-ray Crystallography for Definitive Three-Dimensional Structure Confirmation

X-ray crystallography is a powerful technique that can provide a definitive three-dimensional structure of a molecule at atomic resolution, provided that suitable single crystals can be obtained. memtein.comresearchgate.net By analyzing the diffraction pattern produced when X-rays interact with the crystal lattice, the electron density distribution can be mapped, revealing the positions of atoms and thus the molecular structure and stereochemistry. memtein.com

While obtaining suitable crystals of natural products can sometimes be challenging, X-ray crystallographic validation of intermediates has been used in the context of synthesizing this compound stereoisomers, confirming absolute configurations. nih.govbenchchem.com Although direct X-ray crystallographic data for this compound itself is not explicitly detailed in the provided snippets, this technique represents the gold standard for unambiguous structure confirmation when applicable.

Computational Chemistry Integration in Structural Elucidation Processes

The integration of computational chemistry has become an increasingly valuable tool in modern structural elucidation workflows, complementing experimental spectroscopic data. While specific details regarding the application of computational chemistry specifically for the initial structural elucidation of this compound were not prominently detailed in the provided search results, the general principles and potential applications in such cases are well-established in natural product chemistry.

Computational methods can be used to:

Predict Spectroscopic Properties: Density Functional Theory (DFT) calculations, for instance, can predict ¹H and ¹³C NMR chemical shifts, vibrational frequencies (IR), and electronic transitions (UV-Vis). Comparing these predicted values with experimental data can help validate proposed structures or differentiate between possible isomers.

Conformational Analysis: Computational methods can explore the potential low-energy conformations of a molecule. Understanding the preferred conformation is important for interpreting NMR coupling constants (which are dependent on dihedral angles) and for molecular modeling studies.

Structure Validation: By calculating parameters like bond lengths, bond angles, and dihedral angles, computational chemistry can assess the geometric feasibility and stability of a proposed structure.

Comparison of Isomers: When multiple plausible structures or stereoisomers are consistent with experimental data, computational calculations (e.g., energy minimization, NMR chemical shift prediction) can help distinguish the most likely candidate by comparing calculated properties to experimental observations.

Analysis of Chiral Centers: For compounds with chiral centers, computational methods, such as calculating electronic circular dichroism (ECD) spectra, can aid in the determination of absolute configurations when experimental data is available.

While source molinstincts.com mentions that their data services are powered by technologies including Quantum Chemistry, Statistical Thermodynamics, Quantitative Structure-Property Relationship (QSPR), and Neural Network, this indicates the availability of computational tools for analyzing chemical structures like this compound, rather than confirming their use in the original structural determination study.

In the absence of explicit reports on the use of computational chemistry in the initial structural elucidation of this compound from the searched literature, it is reasonable to infer that advanced spectroscopic techniques were the primary methods employed. However, in contemporary natural product research, computational approaches are routinely integrated to provide additional confidence in structural assignments, particularly for complex molecules or when dealing with limited sample quantities.

Chemical Synthesis of Phenatic Acid B and Its Analogues

Strategic Disconnections and Retrosynthetic Analyses for Total Synthesis

Retrosynthetic analysis of Phenatic acid B involves breaking down the target molecule into simpler, readily available starting materials or intermediates through a series of hypothetical bond disconnections (transforms). researchgate.netbibliotekanauki.plleah4sci.com For this compound, a key aspect of the retrosynthetic strategy involves addressing the substituted aromatic ring and the γ-butyrolactone ring with its attached acetic acid side chain and multiple stereocenters. nih.govresearchgate.net

One reported synthetic strategy deconstructs this compound into three primary fragments: a β,γ-dihydroxy ester precursor, a γ,δ-unsaturated ester derived from a Johnson–Claisen rearrangement, and a stereodefined allylic alcohol. benchchem.com This approach highlights the importance of strategically disconnecting bonds that can be formed through reliable and stereoselective reactions. benchchem.com The analysis aims to identify synthons (idealized reactive fragments) and their corresponding synthetic equivalents (actual chemical reagents). researchgate.net

Development of Stereocontrolled Methodologies for Key Transformations

Achieving the correct relative and absolute stereochemistry of the four contiguous stereocenters in this compound is crucial for synthesizing the natural product and its specific stereoisomers. researchgate.netbenchchem.com Stereocontrolled methodologies are central to the reported total synthesis. researchgate.netresearchgate.netresearchgate.netacs.org

Key transformations employed in the synthesis of this compound stereoisomers include the Sharpless asymmetric dihydroxylation, the Johnson–Claisen rearrangement, and hydroboration–oxidation. researchgate.netresearchgate.netresearchgate.netacs.org

Sharpless Asymmetric Dihydroxylation: This reaction is a powerful tool for introducing two hydroxyl groups to an alkene in a highly enantioselective manner, allowing for the controlled formation of vicinal diols with defined stereochemistry. researchgate.netresearchgate.netresearchgate.net

Johnson–Claisen Rearrangement: This is a kitasato-u.ac.jpkitasato-u.ac.jp-sigmatropic rearrangement that is particularly useful for forming carbon-carbon bonds and setting the stereochemistry of allylic centers. researchgate.netresearchgate.netresearchgate.netacs.orgacs.org Its application in the synthesis of this compound allows for the stereocontrolled formation of a γ,δ-unsaturated ester intermediate. researchgate.netbenchchem.com

Hydroboration–Oxidation: This two-step process converts an alkene into an alcohol with syn addition of water across the double bond, providing another method for controlling the stereochemistry of a newly formed alcohol center. researchgate.netresearchgate.net

The combination of these methods allows for the controlled installation of the required stereocenters in the synthesis of this compound and its various stereoisomers. researchgate.netresearchgate.netresearchgate.netacs.org

Semi-synthetic Routes from Readily Available Precursors

Semi-synthesis involves starting from a naturally occurring compound or a readily available synthetic intermediate and performing chemical transformations to arrive at the target molecule or its derivatives. nih.gov While this compound is a natural product itself, semi-synthetic approaches could potentially be explored starting from structurally related natural products or common chemical building blocks that contain a portion of the this compound structure, such as substituted phenols or γ-butyrolactones. However, specific details on semi-synthetic routes to this compound from readily available precursors were not prominently featured in the search results. Semi-synthesis is often employed to create analogs of a natural product to explore structure-activity relationships or improve properties. nih.gov

Divergent and Convergent Synthesis of this compound Analogs and Derivatives

The synthesis of analogs and derivatives of this compound can be approached using divergent or convergent strategies. Divergent synthesis starts from a common intermediate or starting material and branches out to produce a series of related compounds. Convergent synthesis involves synthesizing several key fragments separately and then coupling them in a later step to form the final molecule.

The reported total synthesis of this compound stereoisomers suggests a convergent aspect, as it involves the preparation of distinct fragments that are later brought together. benchchem.com For the synthesis of analogs, divergent approaches could be employed, starting from a late-stage intermediate of this compound synthesis and introducing variations in the substituents on the aromatic ring or the side chain.

Research into analogs of natural products like γ-butyrolactones, a structural motif present in this compound, is an active area of chemical synthesis. researchgate.net Such studies often involve modifying the core structure or appending different functional groups to investigate changes in biological activity or other properties. researchgate.netnih.gov While the search results mention the synthesis of other natural product analogs, specific details on the divergent or convergent synthesis of this compound analogs were not extensively provided. However, the methodologies developed for the stereocontrolled total synthesis of this compound provide a foundation for the rational design and synthesis of its structural variants. researchgate.netbenchchem.com

Mechanistic Investigations of Phenatic Acid B S Biological Activities

Identification and Validation of Molecular Targets

The identification of specific molecular targets is a fundamental step in elucidating the biological mechanisms of a compound like Phenatic acid B. While this compound has shown biological activities, detailed information regarding its specific molecular targets is limited in the provided search results. Research indicates that this compound can potentiate the activity of miconazole (B906) against Candida albicans and exhibits moderate antimicrobial effects against certain bacteria. nih.govacs.orgresearchgate.net This suggests potential interactions with cellular components or processes critical for the survival or growth of these microorganisms. Further research is needed to specifically identify the proteins, enzymes, or other biomolecules that this compound directly interacts with to exert its observed effects.

Ligand-Receptor Interactions and Binding Affinity Studies

Ligand-receptor interactions are key to understanding how a compound initiates a biological response. The binding affinity, which describes the strength of the interaction between a ligand and its binding partner, is a critical parameter in these studies. wikipedia.orgbmglabtech.com High-affinity binding generally results in a higher occupancy of the receptor by the ligand. wikipedia.org Binding affinity can be measured by parameters such as the equilibrium dissociation constant (KD), where a lower KD indicates higher affinity, or the inhibition constant (Ki), which is the concentration required to occupy 50% of the receptor. wikipedia.orgbmglabtech.com While the general principles of ligand-receptor binding and methods for determining binding affinity are well-established, specific data on the ligand-receptor interactions and binding affinity of this compound are not available in the provided search results. wikipedia.orgbmglabtech.commdpi.com Studies on other compounds highlight that binding can occur through various intermolecular forces, including ionic bonds, hydrogen bonds, and Van der Waals forces. wikipedia.orgbmglabtech.com The conformation of a receptor protein can be altered by ligand binding, affecting its functional state. wikipedia.org

Modulation of Intracellular Signaling Cascades and Pathways

Intracellular signaling cascades and pathways are complex networks that transmit signals within a cell, ultimately leading to a specific cellular response. researchgate.netphysiology.org The modulation of these pathways by a compound can significantly impact cellular function. While the search results discuss intracellular signaling in general, including pathways mediated by G proteins and the involvement of calcium mobilization, specific details on how this compound modulates these cascades are not provided. researchgate.netphysiology.org Other studies on different compounds illustrate how ligands can activate distinct signaling pathways depending on the receptor and cell context. researchgate.net For instance, some compounds have been shown to signal through Gαq/11, Gαi/o, and Gαs pathways. researchgate.net Mechanotransduction, the process by which cells sense and respond to mechanical stimuli, also involves the activation of intracellular signaling pathways such as Hippo/YAP, TGFβ/Smad, and mTOR, which coordinate cell fate decisions, proliferation, and differentiation. aip.org Further investigation is required to determine which specific intracellular signaling pathways are affected by this compound.

Effects on Cellular Physiology and Homeostasis in Model Systems

Cellular physiology encompasses the normal functions and activities of cells, while homeostasis refers to the maintenance of a stable internal environment. acutecaretesting.orgnih.govphysio-pedia.com Compounds with biological activity can influence various aspects of cellular physiology and disrupt or restore homeostasis in model systems. This compound has been shown to potentiate the activity of miconazole against Candida albicans and exhibit moderate antimicrobial activity against certain bacteria. nih.govacs.orgresearchgate.net This indicates effects on the cellular physiology of these microorganisms, likely impacting processes essential for their survival or growth. For example, miconazole is an antifungal agent that targets the synthesis of ergosterol, a crucial component of fungal cell membranes, leading to increased membrane permeability and cell death. The potentiation of miconazole activity by this compound suggests a potential influence on fungal cellular processes that enhances the effectiveness of miconazole. However, specific details on the effects of this compound on the cellular physiology and homeostasis of these or other model systems are not extensively described in the provided search results. Studies on other compounds highlight the importance of maintaining intracellular and extracellular pH homeostasis for cell function. acutecaretesting.orgnih.gov

In Vitro Enzymatic Inhibition and Activation Studies

Enzymes are biological catalysts that play crucial roles in nearly all biological processes. teachmephysiology.com Compounds can exert their effects by inhibiting or activating enzyme activity. Enzyme inhibition can be competitive, non-competitive, or uncompetitive, depending on how the inhibitor interacts with the enzyme and substrate. microbenotes.comwikipedia.org While the search results discuss enzyme inhibition and activation in general terms, and provide examples of various enzyme inhibitors and their mechanisms, there is no specific information regarding the ability of this compound to inhibit or activate particular enzymes. teachmephysiology.commicrobenotes.comwikipedia.orgresearchgate.netnih.gov Studies on other compounds have shown enzyme inhibition as a mechanism of toxicity or therapeutic effect. researchgate.net For instance, some compounds inhibit UDP-Glucuronosyltransferases (UGTs), affecting the metabolism of other substances. researchgate.net Further enzymatic studies are needed to determine if this compound interacts with specific enzymes.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insight

Structure-Activity Relationship (SAR) studies aim to establish a correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netsucp.ac.in By systematically modifying the structure of a lead compound and evaluating the resulting changes in activity, SAR studies can provide valuable insights into the molecular features responsible for the observed biological effects and the potential mechanisms of action. researchgate.net While the concept of SAR is a fundamental aspect of medicinal chemistry and drug design, specific SAR studies for this compound are not detailed in the provided search results. sucp.ac.injntuh.ac.in General principles of SAR involve understanding how different chemical groups and their positions within a molecule influence its interaction with biological targets. researchgate.net

Design Principles for SAR Compound Libraries

SAR studies often involve the creation and screening of compound libraries. The design of these libraries is crucial for effectively exploring the relationship between structure and activity. researchgate.net Design principles for SAR libraries typically involve creating a series of analogs with systematic modifications to the core structure of the lead compound. These modifications can include varying substituents, altering functional groups, or changing the stereochemistry. researchgate.net The goal is to generate a set of compounds that cover relevant chemical space while allowing for the identification of key structural elements responsible for activity. researchgate.net Considerations in library design include the desired range of physicochemical properties (e.g., molecular weight, lipophilicity, hydrogen bond donors/acceptors) and molecular shapes. researchgate.net While the search results mention the design and screening of combinatorial libraries for identifying ligands targeting specific proteins, there is no information on the design principles used for creating SAR libraries specifically for this compound. acs.orgresearchgate.neted.ac.uk

Correlation of Structural Features with Specific Biological Modulations

The biological activities of this compound are intrinsically linked to its unique chemical structure. The molecule consists of a substituted aromatic ring and a γ-butyrolactone moiety. nih.govresearchgate.net Structure-activity relationship (SAR) studies aim to identify which parts of the molecule are crucial for its observed effects, such as antifungal potentiation and antibacterial activity.

Phenatic acids A and B, both isolated from Streptomyces sp. K03-0132, share a common 1-hydroxy-2,4-dimethyl benzene (B151609) ring. nih.gov This suggests that this phenolic component may play a role in their biological properties. This compound, specifically, has demonstrated the ability to enhance miconazole activity against Candida albicans at concentrations higher than 25 μ g/disk . kitasato-u.ac.jp It also shows moderate antimicrobial activity against a range of bacteria, including Bacillus subtilis, Staphylococcus aureus, Bacteroides fragilis, and Acholeplasma laidlawii. nih.govresearchgate.net

While specific modifications to the this compound structure and their precise impact on activity are not extensively detailed in the immediately available search results, the presence of both the phenolic and the γ-butyrolactone components is noted. The γ-butyrolactone motif is a common structural element found in many natural products with diverse biological activities, including antibacterial and antifungal effects. researchgate.net This suggests that the lactone ring may also contribute to the biological profile of this compound.

Further research involving targeted structural modifications and subsequent biological testing would be necessary to definitively map the correlation between specific functional groups or structural segments of this compound and its distinct biological modulations.

Below is a conceptual representation of how SAR data might be presented in an interactive table, illustrating the link between structural modifications and biological activity.

| Structural Feature Modified | Biological Activity (e.g., Antifungal Potentiation) | Observed Effect |

| Example: Hydroxyl group | Potentiation of Miconazole against C. albicans | Data would show change in activity upon removal/modification |

| Example: Lactone ring | Antimicrobial activity against B. subtilis | Data would show change in activity upon opening/modification |

| Example: Methyl group | Potentiation of Miconazole against C. albicans | Data would show change in activity upon removal/modification |

Note: In an interactive format, this table could allow users to sort by structural feature or observed effect and filter by biological activity.

Advanced Analytical and Bioanalytical Methodologies for Phenatic Acid B

Development of Highly Sensitive Detection and Quantification Methods

The development of sensitive methods is crucial for the accurate detection and quantification of phenatic acid B, especially when present at low concentrations in complex biological or environmental samples. Initial isolation and purification of this compound from Streptomyces cultures have utilized techniques such as solvent extraction, silica (B1680970) gel column chromatography, and high-performance liquid chromatography (HPLC) scite.ai. These methods serve as foundational steps for obtaining purified samples for further characterization and for developing more sensitive analytical protocols. The use of spectroscopic analyses, including various Nuclear Magnetic Resonance (NMR) experiments, has been essential for the structural elucidation of this compound scite.ai. While the search results highlight general analytical approaches used for similar compounds from microbial sources, specific details on the development of highly sensitive methods solely for this compound are not extensively detailed, beyond its isolation and structural characterization using standard chromatographic and spectroscopic techniques scite.ai. However, the need for such sensitivity is implied when considering analysis in complex matrices or biological systems.

Chromatographic-Mass Spectrometric (e.g., LC-MS/MS, GC-MS) Applications for Quantitative Analysis in Complex Matrices

Chromatographic techniques coupled with mass spectrometry, such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are powerful tools for the quantitative analysis of small molecules in complex matrices due to their high sensitivity, selectivity, and ability to provide structural information. While the search results mention GC-MS analysis being used for identifying components in Streptomyces extracts and other microbial samples researchgate.netresearchgate.net, and LC-QTOF MS/MS being applied for analyzing taxane (B156437) production in microorganisms dntb.gov.ua, specific detailed applications of LC-MS/MS or GC-MS specifically for the quantitative analysis of this compound in complex matrices are not explicitly provided in the search snippets. However, the general applicability of these techniques for analyzing natural products from microbial sources, including for purity validation and identification researchgate.netbenchchem.com, strongly suggests their suitability and likely use for quantitative analysis of this compound in biological cultures, extraction intermediates, or potentially biological samples if pharmacokinetic or distribution studies were to be conducted. The process typically involves sample extraction, chromatographic separation to resolve this compound from matrix components, and detection and quantification using a mass spectrometer, often employing tandem mass spectrometry (MS/MS) for increased specificity and sensitivity.

Application in Metabolomics and Flux Analysis of Biosynthetic Pathways

Metabolomics involves the comprehensive study of all metabolites in a biological system, while flux analysis aims to quantify the rates of metabolic reactions. Both approaches are invaluable for understanding the biosynthesis of natural products like this compound and how its production is regulated. The search results indicate that methods are needed for screening the genetic space of host organisms to identify changes that improve phenotypes, such as in metabolic flux and balance, to optimize the production of desired chemicals googleapis.comgoogle.com. This highlights the relevance of analyzing metabolic pathways involved in the biosynthesis of compounds like this compound. Techniques such as transcriptional or translational analysis and DNA sequencing are mentioned for identifying genes altered in organisms with desired phenotypes googleapis.comgoogle.com. While this compound is mentioned in the context of processes for genome, pathway, and biomolecular engineering aimed at increasing the production of desired chemicals googleapis.comgoogle.com, the specific application of metabolomics and flux analysis for this compound's biosynthetic pathway is not detailed in the provided snippets. However, given that this compound is produced by Streptomyces scite.ai, a microorganism known for producing a wide array of secondary metabolites, metabolomics and flux analysis would be essential tools to:

Identify intermediates and enzymes involved in its biosynthesis.

Understand the regulatory mechanisms controlling its production.

Engineer Streptomyces strains for enhanced yields of this compound. Chromatographic and mass spectrometric techniques, as discussed in section 6.2, are fundamental to metabolomic studies, enabling the identification and quantification of a wide range of metabolites within a biological sample.

Ecological and Physiological Roles of Phenatic Acid B

Role in Intra- and Inter-species Chemical Communication and Interactions

While direct evidence detailing the role of phenatic acid B in mediating specific intra- or inter-species chemical communication signals, such as quorum sensing or signaling pathways, is limited in the provided literature, its observed antimicrobial properties indicate a role in inter-species interactions. The ability of this compound to inhibit or affect the growth of other microorganisms can be considered a form of chemical interaction, potentially influencing the microbial community structure in the environment where the producing Streptomyces strain resides. nih.govwikidata.orgnih.govguidetomalariapharmacology.orguliege.benih.gov This antagonistic interaction can provide a competitive advantage to the producing organism.

Contributions to Host Organism Defense Mechanisms and Adaptation

The primary physiological role identified for this compound is its contribution to the defense mechanisms of its host organism, Streptomyces sp. K03-0132. This compound has demonstrated moderate antimicrobial activity against a panel of bacteria, including Bacillus subtilis, Staphylococcus aureus, Bacteroides fragilis, and Acholeplasma laidlawii. nih.govwikidata.orgnih.govguidetomalariapharmacology.orguliege.benih.gov This broad-spectrum activity against both Gram-positive (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative (e.g., Bacteroides fragilis) bacteria, as well as a mycoplasma (Acholeplasma laidlawii), suggests its utility in defending the Streptomyces against potential competitors or pathogens in its ecological niche. nih.govwikidata.orgnih.govguidetomalariapharmacology.orguliege.benih.gov

Furthermore, this compound has been shown to potentiate the antifungal activity of miconazole (B906) against Candida albicans. nih.govwikidata.orgnih.govguidetomalariapharmacology.orguliege.benih.gov This synergistic effect with a known antifungal agent highlights another facet of its defensive capacity, potentially enhancing the host's ability to combat fungal threats.

The production of such bioactive compounds is a common strategy employed by Streptomyces species for survival and adaptation in complex microbial environments. The antimicrobial activity of this compound directly contributes to the host organism's ability to compete for resources and establish its presence within its habitat.

Here is a summary of the reported antimicrobial activities:

| Target Microorganism | Activity | Reference |

| Bacillus subtilis | Moderate antimicrobial | nih.govwikidata.orgnih.govguidetomalariapharmacology.orguliege.benih.gov |

| Staphylococcus aureus | Moderate antimicrobial | nih.govwikidata.orgnih.govguidetomalariapharmacology.orguliege.benih.gov |

| Bacteroides fragilis | Moderate antimicrobial | nih.govwikidata.orgnih.govguidetomalariapharmacology.orguliege.benih.gov |

| Acholeplasma laidlawii | Moderate antimicrobial | nih.govwikidata.orgnih.govguidetomalariapharmacology.orguliege.benih.gov |

| Candida albicans (with miconazole) | Potentiates miconazole activity | nih.govwikidata.orgnih.govguidetomalariapharmacology.orguliege.benih.gov |

Ecological Impact on Microbiota and Environmental Systems

As a compound with antimicrobial properties, this compound can exert an ecological impact on the surrounding microbiota. Its activity against specific bacterial and fungal species suggests that its presence in an environment can influence the composition and dynamics of microbial communities. nih.govwikidata.orgnih.govguidetomalariapharmacology.orguliege.benih.gov By inhibiting the growth of susceptible microorganisms, this compound can reduce competition for nutrients and space, favoring the survival and proliferation of the producing Streptomyces strain and potentially other resistant organisms.

The potentiation of miconazole activity against Candida albicans also implies a potential ecological consequence, particularly in environments where both the Streptomyces strain and C. albicans coexist, and where azole antifungals might be present or introduced. nih.govwikidata.orgnih.govguidetomalariapharmacology.orguliege.benih.gov

While the specific environmental systems where the ecological impact of this compound has been extensively studied are not detailed in the provided information, its origin from a soil bacterium (Streptomyces sp. K03-0132) suggests that soil microbial communities are a likely environment where such interactions occur. nih.govwikidata.org The production of this compound by Streptomyces contributes to the complex network of chemical interactions that shape microbial ecosystems.

Evolutionary Context of this compound Production in Natural Environments

The production of secondary metabolites with biological activities, such as this compound, is a hallmark of Streptomyces species, which are well-known for their prolific production of antibiotics and other bioactive compounds. nih.gov From an evolutionary perspective, the ability to produce antimicrobial compounds like this compound provides a significant selective advantage in competitive natural environments, such as soil, where microorganisms are in constant competition for limited resources.

The biosynthesis of this compound likely evolved as a mechanism to enhance the survival and competitiveness of Streptomyces sp. K03-0132. By producing a compound that can inhibit the growth of competitors, the Streptomyces strain can secure its niche and access to nutrients. The observation of its activity against a range of bacteria and fungi suggests that this defense mechanism is effective against diverse microbial threats encountered in its natural habitat. nih.govwikidata.orgnih.govguidetomalariapharmacology.orguliege.benih.gov The specific genetic pathways and evolutionary pressures that led to the biosynthesis of this compound are not detailed in the provided search results, but its existence aligns with the broader evolutionary strategy of Streptomyces species to produce a diverse array of secondary metabolites for ecological advantage.

Computational and Theoretical Studies on Phenatic Acid B

Molecular Docking and Molecular Dynamics Simulations of Compound-Target Interactions

A thorough search of scholarly databases yields no specific studies on molecular docking or molecular dynamics simulations involving Phenatic acid B. Research in this area typically involves identifying the biological target of a compound and then computationally modeling the interaction to understand its binding affinity and stability. For this compound, which exhibits antifungal and antibacterial properties, potential targets could include enzymes essential for fungal or bacterial survival. researchgate.netnih.gov However, studies detailing such computational investigations—identifying specific targets like fungal lanosterol 14α-demethylase or bacterial proteins and simulating their interaction with this compound—have not been published.

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

There are currently no available research articles that apply quantum chemical calculations, such as Density Functional Theory (DFT), to analyze the electronic structure and reactivity profile of this compound. Such studies are crucial for understanding a molecule's properties, including its electrostatic potential, frontier molecular orbitals (HOMO-LUMO), and reactivity descriptors. This information can provide deep insights into its mechanism of action and guide the synthesis of more potent analogues. While the total synthesis of this compound has been achieved, the computational profiling of its electronic characteristics remains an unexplored area of research. nih.gov

Machine Learning and Artificial Intelligence Applications in this compound Research

The application of machine learning (ML) and artificial intelligence (AI) in chemical research is a rapidly growing field, with models being developed for tasks like predicting synthesis pathways and biological activities. However, no specific ML or AI models have been reported in the literature for the prediction of this compound synthesis or its biological activity. Developing such models would require a substantial dataset of related compounds and their measured properties, which may not yet be available for this specific class of molecules.

Emerging Research Directions and Future Perspectives in Phenatic Acid B Investigations

Integration of Multi-Omics Data for Systems-Level Understanding

A comprehensive understanding of Phenatic acid B's biological effects and its interaction within biological systems necessitates the integration of multi-omics approaches. Future research could leverage genomics, transcriptomics, proteomics, and metabolomics to elucidate the complex pathways influenced by this compound.

Genomics: Sequencing the genome of Streptomyces sp. K03-0132 could reveal the complete set of genes involved in the biosynthesis of this compound, potentially identifying novel enzymes and regulatory elements.

Transcriptomics: Analyzing gene expression profiles in target organisms (e.g., Candida albicans treated with miconazole (B906) and this compound, or susceptible bacterial strains) upon exposure to this compound could pinpoint the specific genes and pathways affected, providing insights into its mechanism of action, particularly its synergistic effect with miconazole.

Proteomics: Studying the changes in protein abundance and modifications in treated cells could further illuminate the molecular targets of this compound and the downstream effects on cellular processes.

Metabolomics: Profiling the metabolic changes induced by this compound could reveal altered metabolic pathways in target organisms or the producing microorganism, offering functional insights into its biological roles or biosynthetic process.

Integrating these diverse datasets through bioinformatics and systems biology approaches could provide a holistic view of how this compound exerts its effects and how its biosynthesis is regulated. This could involve constructing interaction networks or pathway models.

Exploration of Novel Biosynthetic Pathways and Enzymes for Chemo-Enzymatic Synthesis

The isolation of this compound from Streptomyces sp. suggests a complex biosynthetic pathway. Investigating this pathway offers opportunities for both understanding natural product synthesis and developing novel chemo-enzymatic routes for producing this compound and its analogs.

Research in this area could focus on:

Enzyme Discovery and Characterization: Identifying and characterizing the specific enzymes involved in each step of this compound biosynthesis within Streptomyces. This could involve gene cloning, protein expression, and in vitro enzymatic assays. Understanding the substrate specificity and catalytic mechanisms of these enzymes could be crucial.

Pathway Elucidation: Determining the precise sequence of enzymatic reactions that convert primary metabolites into the final this compound structure. Isotopic labeling studies and intermediate isolation could play a key role.

Genetic Engineering of Streptomyces: Manipulating the biosynthetic genes in the producing strain to potentially enhance the yield of this compound or to generate novel structural variants through engineered biosynthesis.

Chemo-Enzymatic Synthesis: Utilizing the discovered enzymes in combination with chemical synthesis steps to create efficient and potentially more sustainable routes for producing this compound or its derivatives. This approach could offer advantages in terms of stereocontrol and reaction specificity compared to purely chemical synthesis.

Understanding the natural biosynthetic machinery provides a blueprint for developing biocatalytic processes.

Development of Advanced Synthetic Methodologies for Complex Scaffolds

The total synthesis of all stereoisomers of this compound has been reported, employing strategies such as Sharpless asymmetric dihydroxylation, Johnson-Claisen rearrangement, and hydroboration-oxidation acs.orgresearchgate.net. Despite these advancements, the development of more efficient, stereoselective, and potentially scalable synthetic methodologies remains a critical area for future research, particularly for accessing sufficient quantities for further study and potential application.

Future synthetic efforts could explore:

Novel Catalytic Approaches: Investigating the use of new homogeneous or heterogeneous catalysts to facilitate key bond-forming reactions with high efficiency and selectivity.

Flow Chemistry: Developing continuous flow processes for the synthesis of this compound or its intermediates, which can offer advantages in terms of reaction control, safety, and scalability.

Diversity-Oriented Synthesis (DOS): Designing synthetic routes that allow for the facile generation of a library of this compound analogs with structural variations, which could be screened for improved or novel biological activities.

Asymmetric Synthesis: Developing highly enantioselective synthetic strategies to access specific stereoisomers of this compound, given that different stereoisomers can exhibit distinct biological properties acs.org.

Improving synthetic access to this compound and its structural relatives is essential for comprehensive biological evaluation and potential development.

Challenges and Opportunities in Translating Mechanistic Insights into Broader Scientific Applications

Translating the mechanistic understanding of this compound's biological activities into broader scientific and potentially therapeutic applications presents both challenges and opportunities.

Challenges include:

Elucidating the Precise Mechanism of Action: While this compound is known to potentiate miconazole and have moderate antibacterial activity, the exact molecular targets and pathways involved are not fully characterized. A detailed understanding is crucial for rational development.

Understanding Structure-Activity Relationships (SAR): Establishing clear relationships between the structural features of this compound and its biological activities is necessary for designing more potent and selective analogs.

Addressing Potential Off-Target Effects: Thorough investigation is needed to determine if this compound interacts with unintended biological targets, which could lead to undesirable effects.

Opportunities arise from the known activities:

Developing Combination Therapies: Further research into the synergistic effect with miconazole could lead to novel combination antifungal therapies, potentially overcoming resistance issues.

Exploring Antimicrobial Potential: The moderate antibacterial activity suggests potential for developing new antibacterial agents, particularly against the strains it has shown activity against nih.gov.

Utilizing as a Probe: this compound, once its mechanism is better understood, could serve as a valuable chemical probe to study specific biological pathways or targets in research settings.

Inspiring New Compound Design: The unique scaffold of this compound can inspire the design and synthesis of novel compounds with potentially improved or different biological activities.

Translating research findings requires rigorous validation, further biological profiling, and consideration of factors beyond the scope of this article, such as pharmacokinetics and safety. However, the initial findings provide a compelling basis for continued investigation into the potential applications of this compound.

Q & A

Basic Research Question

- Stability Studies : Accelerated degradation tests (40°C/75% RH for 6 months) with periodic sampling .

- Analytical Tools :

- HPLC-DAD : Monitor degradation products over time .

- Mass Spectrometry (MS) : Identify breakdown products via fragmentation patterns .

- X-ray Diffraction (XRD) : Assess crystallinity changes impacting solubility .

What experimental design considerations are essential for in vivo pharmacokinetic studies of this compound?

Advanced Research Question

- Model Selection : Rodent vs. non-rodent models, considering metabolic enzyme homology to humans .

- Dosing Regimen : Single vs. multiple doses, with plasma sampling at log-linear intervals .

- Ethical Compliance : Adhere to ARRIVE guidelines for animal welfare and data transparency .

Data Analysis : Use non-compartmental analysis (NCA) for AUC, C, and t calculations .

How should researchers document synthetic procedures to ensure reproducibility in multi-lab collaborations?

Basic Research Question

- Detailed Protocols : Include step-by-step instructions, hazard warnings, and failure points (e.g., exothermic reactions) .

- Supplementary Data : Provide raw spectra, chromatograms, and crystallographic data (CCDC deposition) .

- Version Control : Track reagent lot numbers and equipment calibration dates .

What statistical methods are optimal for analyzing dose-response relationships in this compound’s pharmacological assays?

Advanced Research Question

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to derive EC values .

- ANOVA with Post Hoc Tests : Compare efficacy across concentrations; adjust for multiple comparisons (Bonferroni correction) .

- Quality Control : Include coefficient of variation (CV) for intra- and inter-assay variability .

How can computational modeling enhance the understanding of this compound’s mechanism of action?

Advanced Research Question

- Molecular Docking : Predict binding affinity to target proteins (e.g., using AutoDock Vina) .

- MD Simulations : Assess conformational stability of ligand-protein complexes over nanosecond timescales .

- QSAR Studies : Corstruct predictive models for structural analogs using descriptors like logP and polar surface area .

What strategies mitigate batch-to-batch variability in this compound synthesis for sensitive bioassays?

Basic Research Question

- Quality Control (QC) : Mandate HPLC purity ≥98% and NMR peak integration .

- Salt Content Analysis : Use ion chromatography to quantify counterions (e.g., Na, K) affecting solubility .

- Storage Protocols : Lyophilize under argon to prevent hydrolysis/oxidation .

How do researchers validate target engagement of this compound in complex biological systems?

Advanced Research Question

- Biophysical Assays : Surface plasmon resonance (SPR) for real-time binding kinetics .

- Thermal Shift Assays : Monitor protein melting temperature () shifts upon ligand binding .

- Knockout/RNAi Models : Confirm phenotype rescue in target-deficient systems .

What ethical and regulatory frameworks apply to human tissue-based studies of this compound?

Advanced Research Question

- Informed Consent : Obtain explicit permission for secondary use of biospecimens .

- IRB Approval : Disclose conflicts of interest and data anonymization protocols .

- FAIR Data Principles : Ensure datasets are Findable, Accessible, Interoperable, and Reusable .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.